molecular formula C11H10N2O4 B2981687 N'-({[2,2'-bifuran]-5-yl}methyl)ethanediamide CAS No. 2097918-80-2

N'-({[2,2'-bifuran]-5-yl}methyl)ethanediamide

Cat. No.: B2981687
CAS No.: 2097918-80-2
M. Wt: 234.211
InChI Key: YOWILHKDTOOGFH-UHFFFAOYSA-N
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Description

N’-({[2,2’-bifuran]-5-yl}methyl)ethanediamide is a complex organic compound characterized by the presence of bifuran and ethanediamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-({[2,2’-bifuran]-5-yl}methyl)ethanediamide typically involves the reaction of 2,2’-bifuran with ethanediamide under specific conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to be effective in producing amide derivatives containing furan rings . The reaction involves the use of coupling reagents such as DMT/NMM/TsO− or EDC, and the conditions are optimized for solvent, reaction time, and substrate amounts to achieve high yields.

Industrial Production Methods

Industrial production of N’-({[2,2’-bifuran]-5-yl}methyl)ethanediamide may involve large-scale microwave reactors to ensure efficient and consistent synthesis. The use of renewable resources and bioproducts, such as furfural derived from biomass, is also considered for sustainable production .

Chemical Reactions Analysis

Types of Reactions

N’-({[2,2’-bifuran]-5-yl}methyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced amide derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of reactive sites on the bifuran and ethanediamide groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bifuran oxides, while reduction can produce reduced ethanediamide derivatives.

Scientific Research Applications

N’-({[2,2’-bifuran]-5-yl}methyl)ethanediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-({[2,2’-bifuran]-5-yl}methyl)ethanediamide involves its interaction with specific molecular targets. The compound’s bifuran and ethanediamide groups allow it to act as a ligand, facilitating reactions such as copper-catalyzed coupling . The pathways involved include the formation of stable complexes with metal ions and the modification of protein structures through covalent bonding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-({[2,2’-bifuran]-5-yl}methyl)ethanediamide is unique due to its specific combination of bifuran and ethanediamide groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers unique properties in terms of ligand formation and reactivity in various chemical reactions.

Properties

IUPAC Name

N'-[[5-(furan-2-yl)furan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c12-10(14)11(15)13-6-7-3-4-9(17-7)8-2-1-5-16-8/h1-5H,6H2,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWILHKDTOOGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)CNC(=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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